5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine
Overview
Description
5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine is an organofluorine compound that features a fluorinated cyclobutyl ring attached to a pyrazolyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine typically involves the formation of the fluorocyclobutyl ring followed by its attachment to the pyrazolyl amine group. One common method involves the reaction of 3-fluorocyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It can be used in the development of new materials with unique properties, such as fluorinated polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated cyclobutyl ring can enhance the compound’s binding affinity and specificity, while the pyrazolyl amine group can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool for studying biological pathways and developing new therapeutics.
Comparison with Similar Compounds
Similar Compounds
3-Fluorocyclobutylmethanol: A related compound with a similar fluorinated cyclobutyl ring but different functional groups.
3-Fluorocyclobutylmethanamine: Another similar compound with an amine group attached to the fluorinated cyclobutyl ring.
Uniqueness
5-(3-Fluorocyclobutyl)-1H-pyrazol-3-amine is unique due to the presence of both the fluorinated cyclobutyl ring and the pyrazolyl amine group. This combination of structural features provides distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-(3-fluorocyclobutyl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3/c8-5-1-4(2-5)6-3-7(9)11-10-6/h3-5H,1-2H2,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZNQBVKKAAZCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)C2=CC(=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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